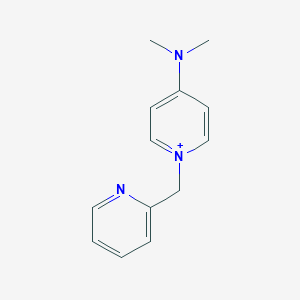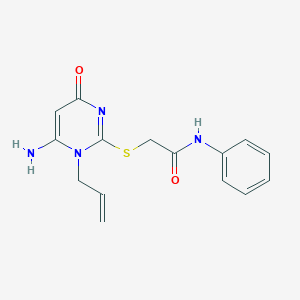
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium, also known as DMAP, is a widely used chemical compound in scientific research. It is a highly reactive catalyst that is used in a variety of chemical reactions. DMAP is a pyridine derivative that is commonly used in organic synthesis due to its ability to catalyze a wide range of reactions.
Wirkmechanismus
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the reaction. This allows the reaction to proceed more quickly and with greater efficiency. 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is particularly effective in reactions that involve the formation of an intermediate that is prone to attack by a nucleophile.
Biochemical and Physiological Effects:
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium has no known biochemical or physiological effects on living organisms. It is a highly reactive chemical that is used exclusively in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium has several advantages as a catalyst. It is highly reactive and can catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium has some limitations as well. It is a toxic substance and must be handled with care. It can also be difficult to remove from reaction mixtures, which can lead to contamination of the final product.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium. One area of interest is the development of new catalysts that are more efficient and less toxic than 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium. Another area of interest is the use of 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium in the synthesis of new pharmaceuticals and other industrial chemicals. Finally, there is potential for research on the mechanism of action of 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium, which could lead to a better understanding of how it catalyzes reactions and how it can be used more effectively in the future.
In conclusion, 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is a highly reactive catalyst that is widely used in scientific research. It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals and industrial chemicals. While it has several advantages as a catalyst, it also has some limitations and must be handled with care. There is potential for future research on 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium, including the development of new catalysts and the study of its mechanism of action.
Synthesemethoden
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium can be synthesized by reacting 4-dimethylaminopyridine with 2-chloromethylpyridine. The reaction is carried out in the presence of a base such as sodium carbonate. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is widely used in scientific research as a catalyst for a variety of chemical reactions. It is commonly used in the synthesis of esters, amides, and other organic compounds. 4-(Dimethylamino)-1-(2-pyridinylmethyl)pyridinium is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Eigenschaften
Molekularformel |
C13H16N3+ |
|---|---|
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(pyridin-2-ylmethyl)pyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H16N3/c1-15(2)13-6-9-16(10-7-13)11-12-5-3-4-8-14-12/h3-10H,11H2,1-2H3/q+1 |
InChI-Schlüssel |
NSPWNBSCUXJDOV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)



![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)